molecular formula C12H14O4 B12656950 Ethyl 2-phenylethyl oxalate CAS No. 94134-47-1

Ethyl 2-phenylethyl oxalate

Cat. No.: B12656950
CAS No.: 94134-47-1
M. Wt: 222.24 g/mol
InChI Key: XWROHOGFYZQROV-UHFFFAOYSA-N
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Description

Ethyl 2-phenylethyl oxalate is an organic compound with the molecular formula C₁₂H₁₄O₄ It is an ester derived from oxalic acid and 2-phenylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylethyl oxalate can be synthesized through the esterification of oxalic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Oxalic acid+2-phenylethanolAcid catalystEthyl 2-phenylethyl oxalate+Water\text{Oxalic acid} + \text{2-phenylethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Oxalic acid+2-phenylethanolAcid catalyst​Ethyl 2-phenylethyl oxalate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylethyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxalic acid and 2-phenylethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

    Hydrolysis: Oxalic acid and 2-phenylethanol.

    Reduction: Ethylene glycol and 2-phenylethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylethyl oxalate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biochemical pathways.

    Material Science: It is employed in the preparation of polymers and other materials with specific properties.

    Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of ethyl 2-phenylethyl oxalate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Ethyl 2-phenylethyl oxalate can be compared with other esters derived from oxalic acid, such as:

  • Methyl oxalate
  • Ethyl oxalate
  • Phenyl oxalate

Uniqueness

This compound is unique due to the presence of the 2-phenylethyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxalate esters.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for organic synthesis, medicinal chemistry, and material science applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Properties

CAS No.

94134-47-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-O-ethyl 2-O-(2-phenylethyl) oxalate

InChI

InChI=1S/C12H14O4/c1-2-15-11(13)12(14)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

XWROHOGFYZQROV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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